2-(Azepan-1-yl)-5-bromopyridin-3-amine 2-(Azepan-1-yl)-5-bromopyridin-3-amine
Brand Name: Vulcanchem
CAS No.: 1226192-85-3
VCID: VC2554521
InChI: InChI=1S/C11H16BrN3/c12-9-7-10(13)11(14-8-9)15-5-3-1-2-4-6-15/h7-8H,1-6,13H2
SMILES: C1CCCN(CC1)C2=C(C=C(C=N2)Br)N
Molecular Formula: C11H16BrN3
Molecular Weight: 270.17 g/mol

2-(Azepan-1-yl)-5-bromopyridin-3-amine

CAS No.: 1226192-85-3

Cat. No.: VC2554521

Molecular Formula: C11H16BrN3

Molecular Weight: 270.17 g/mol

* For research use only. Not for human or veterinary use.

2-(Azepan-1-yl)-5-bromopyridin-3-amine - 1226192-85-3

Specification

CAS No. 1226192-85-3
Molecular Formula C11H16BrN3
Molecular Weight 270.17 g/mol
IUPAC Name 2-(azepan-1-yl)-5-bromopyridin-3-amine
Standard InChI InChI=1S/C11H16BrN3/c12-9-7-10(13)11(14-8-9)15-5-3-1-2-4-6-15/h7-8H,1-6,13H2
Standard InChI Key VBGIVHVGZHLUDT-UHFFFAOYSA-N
SMILES C1CCCN(CC1)C2=C(C=C(C=N2)Br)N
Canonical SMILES C1CCCN(CC1)C2=C(C=C(C=N2)Br)N

Introduction

Chemical Identity and Structural Characteristics

2-(Azepan-1-yl)-5-bromopyridin-3-amine is a pyridine derivative characterized by a bromine substituent at the 5-position, an amino group at the 3-position, and an azepane ring attached at the 2-position. The compound's structure creates a versatile scaffold that can be utilized in various synthetic transformations.

The formal identification parameters of this compound are summarized in Table 1.

Table 1: Chemical Identity Parameters

ParameterValue
CAS Number1226192-85-3
Molecular FormulaC₁₁H₁₆BrN₃
Molecular Weight270.17 g/mol
IUPAC Name2-(1-azepanyl)-5-bromo-3-pyridinamine
SMILESC1CCCN(CC1)C2=C(C=C(C=N2)Br)N
InChI1S/C11H16BrN3/c12-9-7-10(13)11(14-8-9)15-5-3-1-2-4-6-15/h7-8H,1-6,13H2
InChIKeyVBGIVHVGZHLUDT-UHFFFAOYSA-N
MDL NumberMFCD14600440

The compound contains several functional groups that contribute to its chemical reactivity and potential applications in synthesis:

  • A pyridine ring as the core structure

  • A bromine atom at position 5, which provides a site for various coupling reactions

  • A primary amino group at position 3

  • An azepane (seven-membered saturated heterocycle) connected at the 2-position of the pyridine ring

This combination of features makes the compound suitable as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications .

Physical Properties

The physical properties of 2-(Azepan-1-yl)-5-bromopyridin-3-amine are critical for handling, storage, and application in chemical processes. These properties are summarized in Table 2.

Table 2: Physical Properties

PropertyValue
Physical StateSolid
ColorNot specified in available data
Melting Point73-75°C
Boiling PointNot available in current literature
SolubilitySoluble in common organic solvents (exact solubility parameters not available)
Storage ConditionsRecommended storage in a dry place in a closed container

The relatively low melting point of 73-75°C indicates that the compound can be easily manipulated for various chemical transformations under mild heating conditions .

Spectroscopic Data and Characterization

Spectroscopic data provides essential information for confirming the structure and purity of 2-(Azepan-1-yl)-5-bromopyridin-3-amine. While comprehensive spectral data for this specific compound is limited in the available literature, typical characterization methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Mass Spectrometry

  • Infrared Spectroscopy

  • Elemental Analysis

For structurally similar compounds, such as 2-amino-5-bromo-3-iodopyridine, NMR data has been reported as:

  • ¹H NMR (CDCl₃, 300 MHz), δ: 8.06 (d, 1H), 7.96 (d, 1H), 5.00 (s, 2H)

Mass spectrometry data for related compounds provides molecular weight confirmation, with characteristic isotope patterns due to the presence of bromine .

Applications and Research Significance

2-(Azepan-1-yl)-5-bromopyridin-3-amine serves as a versatile small molecule scaffold with several potential applications in pharmaceutical research and chemical synthesis .

Pharmaceutical Intermediates

The compound is primarily utilized as an intermediate in the synthesis of bioactive molecules. The presence of the bromine atom at the 5-position provides a reactive site for further functionalization through various coupling reactions, including:

  • Suzuki-Miyaura coupling

  • Buchwald-Hartwig amination

  • Sonogashira coupling

  • Heck reactions

These transformations can lead to complex molecules with potential pharmaceutical applications .

Research Applications

In research settings, 2-(Azepan-1-yl)-5-bromopyridin-3-amine is employed in:

  • Medicinal chemistry programs for drug discovery

  • Structure-activity relationship studies

  • Development of novel synthetic methodologies

  • Preparation of compound libraries for biological screening

The compound's structural features make it particularly interesting for research in heterocyclic chemistry, with applications extending to biomedical research and pharmaceutical development .

ClassificationDetails
GHS PictogramGHS07 (Warning)
Signal WordWarning
Hazard StatementsH302: Harmful if swallowed
H312: Harmful in contact with skin
H332: Harmful if inhaled
Precautionary StatementsP260: Do not breathe dust/fume/gas/mist/vapors/spray
P270: Do not eat, drink or smoke when using this product
P280: Wear protective gloves/protective clothing/eye protection/face protection
P402 + P404: Store in a dry place. Store in a closed container
Storage RequirementsStore in a dry place in a closed container

The compound is designated for research and development purposes only and should be handled by trained personnel in appropriate laboratory settings .

Safety measures when handling this compound include:

  • Use of personal protective equipment (gloves, lab coat, safety glasses)

  • Working in a well-ventilated area or fume hood

  • Avoiding inhalation, ingestion, or skin contact

  • Proper disposal of waste in accordance with local regulations

ParameterSpecification
Purity≥95% (typical)
FormSolid
Quality ControlVerified by analytical methods including HPLC, NMR, and/or MS
PackagingTypically available in research quantities (mg to gram scale)
Use RestrictionFor research and development only, not for human use or consumption

The compound is generally offered with supporting documentation, including certificates of analysis and safety data sheets, to ensure quality and facilitate proper handling .

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